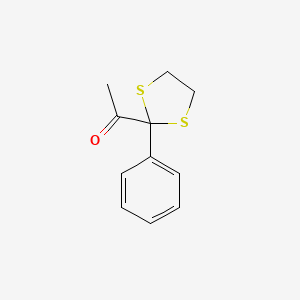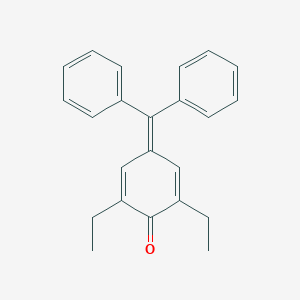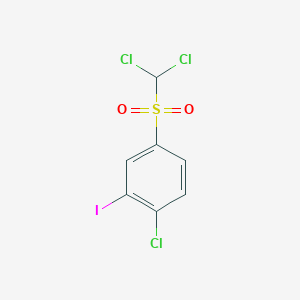
2-(But-2-en-1-yl)-4-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-2-en-1-yl)-4-chlorobenzoic acid is an organic compound that features a benzoic acid core substituted with a but-2-en-1-yl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-4-chlorobenzoic acid typically involves the alkylation of 4-chlorobenzoic acid with a but-2-en-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(But-2-en-1-yl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The but-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form a saturated butyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-(But-2-en-1-yl)-4-chlorobenzaldehyde or this compound.
Reduction: Formation of 2-(Butyl)-4-chlorobenzoic acid.
Substitution: Formation of 2-(But-2-en-1-yl)-4-aminobenzoic acid or 2-(But-2-en-1-yl)-4-thiolbenzoic acid.
科学的研究の応用
2-(But-2-en-1-yl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(But-2-en-1-yl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The but-2-en-1-yl group can participate in conjugation with other molecules, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(But-2-en-1-yl)benzoic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-Chlorobenzoic acid: Lacks the but-2-en-1-yl group, which affects its chemical properties and applications.
2-(But-2-en-1-yl)-4-methylbenzoic acid: Substitutes the chlorine atom with a methyl group, altering its chemical behavior.
特性
CAS番号 |
61436-78-0 |
|---|---|
分子式 |
C11H11ClO2 |
分子量 |
210.65 g/mol |
IUPAC名 |
2-but-2-enyl-4-chlorobenzoic acid |
InChI |
InChI=1S/C11H11ClO2/c1-2-3-4-8-7-9(12)5-6-10(8)11(13)14/h2-3,5-7H,4H2,1H3,(H,13,14) |
InChIキー |
TXLHBPGXTOURFD-UHFFFAOYSA-N |
正規SMILES |
CC=CCC1=C(C=CC(=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)



![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
